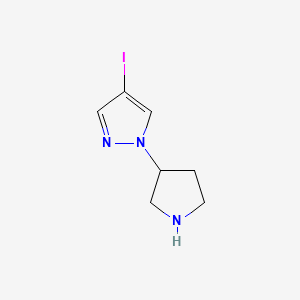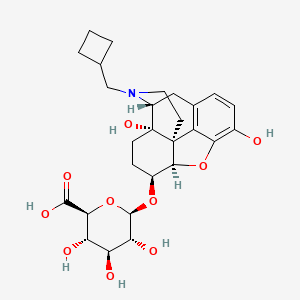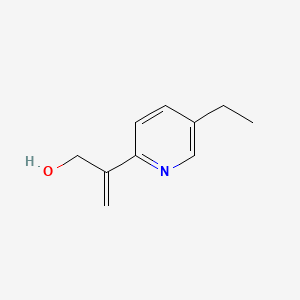
2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an ethyl group and a prop-2-en-1-ol moiety. It is used as a building block in various chemical syntheses and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of 2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol typically involves the reaction of 5-ethyl-2-pyridinecarboxaldehyde with an appropriate reagent to introduce the prop-2-en-1-ol group. One common method involves the use of allyl alcohol in the presence of a base to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .
Comparación Con Compuestos Similares
2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)prop-2-en-1-ol: Lacks the ethyl group, which may affect its reactivity and applications.
2-(5-Methylpyridin-2-yl)prop-2-en-1-ol: Contains a methyl group instead of an ethyl group, leading to differences in physical and chemical properties
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
2-(5-ethylpyridin-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H13NO/c1-3-9-4-5-10(11-6-9)8(2)7-12/h4-6,12H,2-3,7H2,1H3 |
Clave InChI |
WEJJOEAGPYWCGO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(C=C1)C(=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B13439202.png)
![5-[(6-O-Acetyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one](/img/structure/B13439206.png)
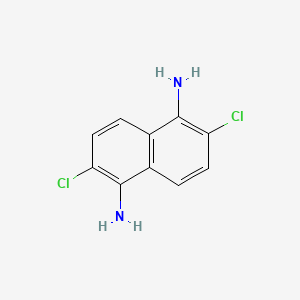


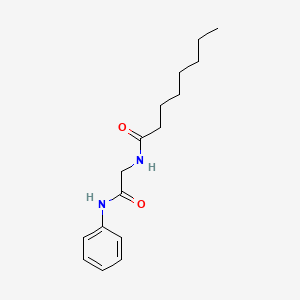
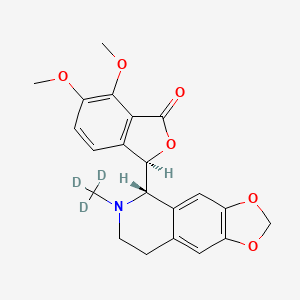
![alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13439252.png)

![6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B13439260.png)
![Spiro[1H-indene-1,4'-piperidine], 1'-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl)](/img/structure/B13439264.png)
